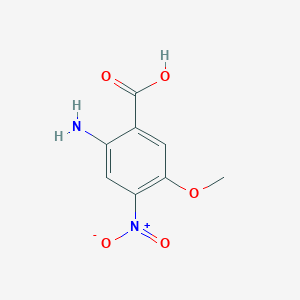

2-Amino-4-nitro-5-methoxybenzoic Acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-amino-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTDAQMBDEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611724 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196194-99-7 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-nitro-5-methoxybenzoic acid synthesis pathway

An in-depth technical guide to the synthesis of 2-Amino-4-nitro-5-methoxybenzoic acid for researchers, scientists, and drug development professionals. This document outlines a proposed multi-step synthesis pathway, including detailed experimental protocols and data presentation.

Proposed Synthesis Pathway

A feasible synthetic route for this compound commences with the commercially available starting material, 2-Amino-5-methoxybenzoic acid. The synthesis involves a three-step process: protection of the amino group, subsequent nitration, and final deprotection to yield the target compound.

Caption: Proposed synthesis pathway for this compound.

Data Presentation

The following table summarizes the key materials and expected products for each step of the synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Amino-5-methoxybenzoic acid | Acetic Anhydride | 2-Acetylamino-5-methoxybenzoic acid |

| 2 | 2-Acetylamino-5-methoxybenzoic acid | Conc. Nitric Acid, Conc. Sulfuric Acid | 2-Acetylamino-4-nitro-5-methoxybenzoic acid |

| 3 | 2-Acetylamino-4-nitro-5-methoxybenzoic acid | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | This compound |

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations for analogous compounds.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

To control the subsequent nitration step and prevent oxidation of the amino group, it is first protected as an acetamide.

Reaction: 2-Amino-5-methoxybenzoic acid reacts with acetic anhydride to form 2-Acetylamino-5-methoxybenzoic acid.

Experimental Protocol (Analogous Procedure):

-

In a suitable reaction vessel, dissolve 2-Amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be required for complete dissolution.

-

To the stirred solution, add 1.2 equivalents of acetic anhydride in a dropwise manner.

-

Heat the reaction mixture to reflux and maintain this temperature for approximately one hour.[1]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold deionized water with continuous stirring to precipitate the product.

-

Collect the resulting solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

The crude 2-Acetylamino-5-methoxybenzoic acid can be purified by recrystallization from an ethanol/water mixture.

-

Dry the purified product in a vacuum oven.

Step 2: Nitration of 2-Acetylamino-5-methoxybenzoic acid

With the amino group protected, the aromatic ring can be nitrated. The acetylamino and methoxy groups are expected to direct the incoming nitro group to the 4-position.

Reaction: 2-Acetylamino-5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-Acetylamino-4-nitro-5-methoxybenzoic acid.

Experimental Protocol (Analogous Procedure):

-

In a flask, carefully add a calculated volume of concentrated sulfuric acid and cool it in an ice-salt bath to below 0°C.

-

To the cold sulfuric acid, slowly add the dried 2-Acetylamino-5-methoxybenzoic acid from the previous step in small portions, ensuring the temperature does not exceed 5°C.[1]

-

In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.[1][2]

-

Add the cold nitrating mixture dropwise to the stirred solution of the acetylated starting material. The reaction temperature must be strictly maintained below 10°C throughout the addition.[1]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional two hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]

-

Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry.

-

The crude 2-Acetylamino-4-nitro-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent.

Step 3: Hydrolysis of 2-Acetylamino-4-nitro-5-methoxybenzoic acid

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

Reaction: 2-Acetylamino-4-nitro-5-methoxybenzoic acid is hydrolyzed to produce this compound.

Experimental Protocol (Analogous Procedure):

-

Suspend the crude 2-Acetylamino-4-nitro-5-methoxybenzoic acid in a 10% aqueous sodium hydroxide solution in a round-bottom flask.[1]

-

Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[1]

-

Cool the resulting solution in an ice bath.

-

Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4, which will precipitate the final product.[1]

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The product, this compound, can be further purified by recrystallization if necessary.

-

Dry the final product in a vacuum oven.

References

An In-depth Technical Guide to the Predicted Physicochemical Properties of 2-Amino-4-nitro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Amino-4-nitro-5-methoxybenzoic acid. The information presented herein is intended to support research, development, and drug discovery activities by offering a detailed profile of this compound's fundamental characteristics. This document summarizes key quantitative data, outlines established experimental protocols for property determination, and includes a logical workflow for the physicochemical characterization of a novel chemical entity.

Physicochemical Properties

The following table summarizes the available experimental and predicted physicochemical properties of this compound. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₅ | [1] |

| Molecular Weight | 212.16 g/mol | [1] |

| Melting Point | 217-218 °C (Experimental) | ChemicalBook |

| Boiling Point | 470.8 ± 45.0 °C (Predicted) | ChemicalBook |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.80 ± 0.13 (Predicted) | ChemicalBook |

| LogP | 1.89 (Predicted) | Molinspiration |

| Aqueous Solubility | -2.7 log(mol/L) (Predicted) | ALOGPS |

Experimental Protocols

This section details standardized methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range from T1 to T2. For pure compounds, this range is typically narrow (0.5-2 °C).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa), which describes the extent of ionization of the compound at different pH values.

Methodology:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Physicochemical Property Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical compound.

Physicochemical Characterization Workflow

References

An In-depth Technical Guide to 2-Amino-4-nitro-5-methoxybenzoic Acid

CAS Number: 196194-99-7

This technical guide provides a comprehensive overview of 2-Amino-4-nitro-5-methoxybenzoic acid, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for this specific compound, this guide incorporates information from structurally related molecules to provide a predictive framework for its characteristics and potential applications.

Physicochemical Properties

This compound is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol .[1][2][3] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 196194-99-7 | [1] |

| Molecular Formula | C8H8N2O5 | [1][2][3] |

| Molecular Weight | 212.16 g/mol | [1][2][3] |

| Boiling Point | 470.8 °C at 760 mmHg | [3] |

| Density | 1.514 g/cm³ | [3] |

| Flash Point | 238.5 °C | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would be a multi-step process starting from a commercially available substituted aniline. The following diagram illustrates a conceptual synthetic workflow.

Caption: Proposed multi-step synthesis of this compound.

General Experimental Protocol for Nitration (Analogous Compound)

The following is a general protocol for the nitration of an N-acetylated aminobenzoic acid derivative, adapted from procedures for similar compounds.[4]

Materials:

-

N-acetyl-2-amino-5-methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a flask, dissolve the N-acetyl-2-amino-5-methoxybenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while stirring vigorously. The temperature should be carefully maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir for several hours at a controlled temperature.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the solid precipitate and wash it with cold water until the filtrate is neutral.

-

Dry the product, N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid.

General Experimental Protocol for Deprotection (Hydrolysis)

Materials:

-

N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid

-

Aqueous Hydrochloric Acid (HCl)

-

Ethanol

-

Reflux apparatus

Procedure:

-

Suspend the N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid in a mixture of ethanol and aqueous hydrochloric acid.

-

Heat the mixture to reflux and maintain for the required duration to complete the hydrolysis.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Potential Biological Activity and Role in Drug Discovery

While there is no specific biological activity reported for this compound, its structural motifs are present in various biologically active molecules. Substituted nitroaromatic compounds are known to have a wide range of pharmacological properties. For instance, the related compound 2-Amino-5-nitrobenzoic acid has been investigated for its potential as an inhibitor of glutamate dehydrogenase (GDH), suggesting possible applications in oncology and as an antimicrobial agent.[5]

The presence of amino and carboxylic acid groups makes this molecule a versatile scaffold for chemical modifications in drug discovery programs. It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Drug Discovery and Development Workflow

The integration of a novel compound like this compound into a drug discovery pipeline would follow a structured progression from initial synthesis to preclinical studies.

Caption: A generalized workflow for drug discovery and development.

Potential Signaling Pathway Involvement

Given the structural similarity to other amino acid derivatives, it is conceivable that this compound could interact with cellular pathways that sense amino acid levels. One such critical pathway is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and metabolism. However, it is important to emphasize that there is currently no direct evidence linking this compound to the mTOR pathway or any other signaling cascade. Further research would be required to investigate such potential interactions.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly as a building block in the synthesis of more complex molecules. While specific experimental data for this compound is scarce, this guide provides a foundational overview based on its chemical structure and data from analogous compounds. Further experimental validation is necessary to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

Potential Biological Activity of Substituted Nitrobenzoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzoic acids are a class of aromatic compounds featuring a benzene ring functionalized with both a nitro group and a carboxylic acid. The strong electron-withdrawing nature of the nitro group, combined with the versatile chemistry of the carboxylic acid moiety, makes these compounds valuable scaffolds in medicinal chemistry. Extensive research has demonstrated their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of the biological potential of substituted nitrobenzoic acids, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways to aid in ongoing drug discovery and development efforts.

Antimicrobial Activity

Substituted nitrobenzoic acids have shown considerable efficacy against a range of microbial pathogens, including bacteria and fungi. A primary mechanism of their antimicrobial action involves the intracellular bioreduction of the nitro group. This process generates toxic reactive nitrogen species that can inflict damage upon microbial DNA and other essential biomolecules.[1] The position and nature of substituents on the benzoic acid ring play a crucial role in modulating the antimicrobial potency.

Antibacterial Activity

These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often a critical determinant of antibacterial efficacy. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown significant inhibitory profiles. One such derivative exhibited broad-spectrum activity with inhibition zones of up to 27 mm against S. aureus and 17 mm against E. coli.[2]

Table 1: Antibacterial Activity of Substituted Nitrobenzoic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |

| 2-Chloro-5-nitrobenzoic acid derivative 1 | Staphylococcus aureus ATCC | Zone of Inhibition | Up to 27 mm | [2] |

| 2-Chloro-5-nitrobenzoic acid derivative 1 | Escherichia coli | Zone of Inhibition | 17 mm | [2] |

| 2-Chloro-5-nitrobenzoic acid derivative 2 | Methicillin-resistant S. aureus (MRSA) | Zone of Inhibition | 14-16 mm | [2] |

| Benzonaptho and tolyl substituted benzimidazolo benzothiophenes (from 4-fluoro-3-nitrobenzoic acid) | Klebsiella pneumoniae | MIC | 10-20 µg/mL | [3] |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC | >500 µg/mL | [4] |

Antifungal Activity

Certain nitrobenzoic acid derivatives have also been explored for their antifungal properties. Studies have indicated that esters of 3-methyl-4-nitrobenzoate are effective against pathogenic yeasts.[1]

Table 2: Antifungal Activity of a Substituted Nitrobenzoic Acid Derivative

| Compound/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | MIC | >1000 µg/mL |

Anticancer Activity

The benzoic acid scaffold is a constituent of numerous anticancer agents.[1] Research into nitro-substituted derivatives has revealed their potential as cytotoxic agents. For example, quinazolinone derivatives synthesized from 2-aminobenzoic acid have been assessed for their anticancer properties against human breast cancer cell lines (MCF-7).[1] Furthermore, the strategic placement of the carboxylic acid group in relation to a nitrogen mustard moiety has been shown to favorably impact the therapeutic index of these cytotoxic compounds.

Table 3: Anticancer Activity of Substituted Benzoic Acid Derivatives

| Compound/Derivative Class | Specific Derivative(s) | Target Cell Line(s) | Activity Measurement | Result | Reference(s) |

| Quinazolinone Derivatives (from 2-aminobenzoic acid) | Compound 5 | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [5] |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | Compound 6 | HeLa (Cervical Cancer) | IC50 | 22.9 µg/ml | [5] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | - | HeLa (Cervical Cancer) | IC50 | 17.84 µM | [5] |

| Silver nanoparticles with 4-N-methyl benzoic acid | - | MCF-7 (Breast Cancer) | IC50 | 42.19 mg/ml | [5] |

| 3-nitro-2-styryl benzoic acid amide derivatives | - | - | - | - | [6] |

Anti-inflammatory Activity

The anti-inflammatory potential of substituted nitrobenzoic acids has been demonstrated, in part, through the design of nitric oxide (NO) donor compounds. These molecules are engineered to release NO, a key signaling molecule with multifaceted roles in inflammation. For instance, a nitroalkene benzoic acid derivative, (E)-4-(2-nitrovinyl) benzoic acid (BANA), has been shown to exert a significant inhibition of NF-κB activation, a key pathway in inflammation.[7] This inhibition of NF-κB in microglia suggests a therapeutic potential for neuroinflammatory conditions like amyotrophic lateral sclerosis (ALS).[7]

Enzyme Inhibition

Substituted nitrobenzoic acids can act as inhibitors of specific enzymes. A notable example is 4-nitrobenzoic acid, which has been identified as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (COQ2), a key enzyme in the biosynthesis of Coenzyme Q (CoQ).[8] By competing with the natural substrate, 4-hydroxybenzoic acid, 4-nitrobenzoic acid can effectively decrease CoQ production in mammalian cells.[8][9] This inhibitory action provides a valuable tool for studying CoQ deficiency and supplementation.[8]

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism: Bioreduction of the Nitro Group

The antimicrobial activity of many nitroaromatic compounds is dependent on the bioreduction of the nitro group within the microbial cell. This process, often catalyzed by nitroreductases, generates a cascade of reactive nitrogen species, including the nitroso and hydroxylamine intermediates, which are highly toxic to the cell. These reactive species can cause widespread damage to cellular macromolecules such as DNA, leading to microbial cell death.

Caption: Bioreduction pathway of nitroaromatic compounds leading to antimicrobial activity.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain substituted nitrobenzoic acids can inhibit this pathway, thereby reducing the inflammatory response.[7][10]

Caption: Inhibition of the canonical NF-κB signaling pathway by a nitroalkene benzoic acid derivative.

Enzyme Inhibition: Coenzyme Q Biosynthesis

Coenzyme Q is a vital component of the electron transport chain. Its biosynthesis involves a multi-step pathway, with the enzyme COQ2 catalyzing the condensation of 4-hydroxybenzoate with a polyprenyl tail. 4-Nitrobenzoic acid acts as a competitive inhibitor of COQ2, blocking this crucial step and thereby reducing the overall production of Coenzyme Q.[8]

Caption: Competitive inhibition of the COQ2 enzyme in the Coenzyme Q biosynthesis pathway by 4-nitrobenzoic acid.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity of a compound.[11][12]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Bacterial culture (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile cork borer (e.g., 6 mm diameter)

-

Test compound solutions at various concentrations

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Media and Inoculum Preparation: Prepare MHA according to the manufacturer's instructions and sterilize. Pour the sterile agar into Petri dishes and allow it to solidify. Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[1]

-

Inoculation: Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.[1][11]

-

Well Creation: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.[1][12]

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.[11][13]

Caption: Experimental workflow for the agar well diffusion assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14][15][16]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture adjusted to 0.5 McFarland standard and then diluted

-

Test compound stock solution

-

Positive control (standard antibiotic) and negative control (broth with inoculum)

-

Sterility control (broth only)

Procedure:

-

Preparation of Dilutions: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.[16]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

-

Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).[16]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Caption: Experimental workflow for the broth microdilution MIC assay.

Anticancer Activity: MTT Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding: Maintain the desired cancer cell line in an appropriate culture medium. Seed a specific number of cells (e.g., 5 x 10³ cells/well) into 96-well plates and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Prepare a series of dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include wells for a vehicle control and a positive control (e.g., Doxorubicin). Incubate the plates for a specified period (e.g., 48 hours).[1]

-

MTT Addition and Incubation: After the treatment incubation, add MTT solution (e.g., 10-20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[1][17] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1]

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals by adding a solubilizing agent (e.g., 100-150 µL of DMSO).[1]

-

Data Analysis: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[1][17][18] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay is used to quantify nitric oxide production by measuring its stable breakdown product, nitrite, in cell culture supernatants.[19]

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound solutions

-

Griess reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.[10]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.[20]

-

Data Analysis: Measure the absorbance at 540-550 nm.[19] Quantify the nitrite concentration using a sodium nitrite standard curve.

Caption: Experimental workflow for the Griess assay for nitric oxide quantification.

Conclusion

Substituted nitrobenzoic acids represent a versatile and promising class of compounds with a wide range of demonstrable biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents is often linked to the unique electronic properties conferred by the nitro group and the potential for diverse substitutions on the aromatic ring. The detailed experimental protocols and elucidated mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important chemical scaffold. Future structure-activity relationship studies will be instrumental in designing and synthesizing novel derivatives with enhanced potency and selectivity for various biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. "The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid " by Brittany Lynn Nichols [digital.library.ncat.edu]

- 7. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. m.youtube.com [m.youtube.com]

- 13. hereditybio.in [hereditybio.in]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. atcc.org [atcc.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-4-nitro-5-methoxybenzoic Acid

This guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 2-Amino-4-nitro-5-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₅ | [1][2] |

| Molecular Weight | 212.16 g/mol | [1][2] |

| Boiling Point | 470.8 °C at 760 mmHg | [1] |

| Flash Point | 238.5 °C | [1] |

| Density | 1.514 g/cm³ | [1] |

Molecular Structure Visualization

The molecular structure of this compound is depicted in the diagram below. This visualization outlines the arrangement of the amino, nitro, methoxy, and carboxylic acid functional groups on the benzene ring.

Experimental Protocols

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from Methyl-4,5-dimethoxy-2-nitro-benzoate [1]

This procedure is presented as an illustrative example due to the structural similarities with the target compound.

Materials:

-

Methyl-4,5-dimethoxy-2-nitro-benzoate

-

Potassium hydroxide (KOH) pellets (85%)

-

Ice water

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C) catalyst

Procedure:

-

Hydrolysis:

-

Dissolve 48.13 g (0.729 mol) of 85% KOH pellets in 250 ml of ice water to create a clear solution.

-

Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitro-benzoate to the KOH solution. This will form a green suspension.

-

Heat the suspension to 70°C. During heating, the solution will turn dark red.

-

Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the solution to room temperature.

-

Adjust the pH of the solution to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid. A red suspension will form.

-

-

Hydrogenation (Reduction):

-

To the red suspension, add 1 g of 10% Pd/C catalyst.

-

Hydrogenate the mixture at 50°C under a pressure of 3.5 bar until the reaction ceases.

-

After hydrogenation, filter the solution to remove the catalyst.

-

Under an inert gas atmosphere, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid, which will result in a light green suspension.

-

Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for another 30 minutes.

-

-

Isolation and Purification:

-

Filter the resulting product.

-

Wash the collected solid with a total of 250 ml of ice water, divided into two portions.

-

Dry the final product in a vacuum oven at 55°C for 12 hours.

-

The following diagram illustrates the general workflow for this representative synthesis.

References

Synthesis of 2-Amino-4-nitro-5-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-4-nitro-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each step.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from the commercially available 5-methoxy-2-nitrobenzoic acid. The overall strategy involves the initial reduction of a nitro group, followed by a protection-nitration-deprotection sequence to introduce a second nitro group at the desired position.

The key steps are:

-

Reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

-

Acetylation of the amino group of 2-amino-5-methoxybenzoic acid to protect it during the subsequent nitration step.

-

Nitration of the resulting 2-acetamido-5-methoxybenzoic acid to introduce a nitro group at the 4-position.

-

Hydrolysis of the acetyl group to yield the final product, this compound.

This approach is designed to control the regioselectivity of the nitration reaction and prevent unwanted side reactions.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

This step involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.

Reaction Scheme:

Figure 1: Reduction of 5-methoxy-2-nitrobenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-methoxy-2-nitrobenzoic acid | 197.15 | 30.0 g | 152.2 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 300 mg | - |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - |

| Hydrogen (H₂) | 2.02 | Balloon | - |

Procedure:

-

To a solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in THF (250 mL), add 10% Pd/C (300 mg).

-

Stir the mixture at room temperature under a hydrogen balloon for 18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford 2-amino-5-methoxybenzoic acid as a brown solid.[1][2][3]

Quantitative Data:

| Product | Yield | Purity |

| 2-amino-5-methoxybenzoic acid | 25.0 g (98%) | Not specified |

Step 2: Synthesis of 2-Acetamido-5-methoxybenzoic acid

This step protects the amino group as an acetamide to prevent oxidation and control the regioselectivity of the subsequent nitration.

Reaction Scheme:

Figure 2: Acetylation of 2-amino-5-methoxybenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Representative) |

| 2-amino-5-methoxybenzoic acid | 167.16 | 10.0 g |

| Acetic anhydride | 102.09 | 1.2 equivalents |

| Glacial acetic acid | 60.05 | 40 mL |

Procedure (Adapted from a similar reaction):

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be required.

-

To the stirred solution, cautiously add acetic anhydride dropwise.

-

Heat the reaction mixture to reflux and maintain this temperature for approximately 1 hour.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold deionized water with continuous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain purified 2-acetamido-5-methoxybenzoic acid.

Step 3: Synthesis of 2-Acetamido-4-nitro-5-methoxybenzoic acid

This is the key step to introduce the nitro group at the desired 4-position of the benzene ring.

Reaction Scheme:

Figure 3: Nitration of 2-acetamido-5-methoxybenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Representative) |

| 2-acetamido-5-methoxybenzoic acid | 209.20 | 9.0 g |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 26.0 mL |

| Concentrated Nitric Acid (HNO₃) | 63.01 | 3.0 mL |

Procedure (Adapted from a similar reaction):

-

In a 250 mL beaker, carefully add concentrated sulfuric acid (20 mL) and cool it in an ice-salt bath to below 0°C.

-

To the cold sulfuric acid, slowly add the dried 2-acetamido-5-methoxybenzoic acid in small portions, ensuring the temperature does not exceed 5°C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (6.0 mL). Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamido-5-methoxybenzoic acid in sulfuric acid. The temperature must be strictly maintained below 10°C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated product by vacuum filtration and wash it thoroughly with ice-cold water until the filtrate is neutral.

Step 4: Synthesis of this compound

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

Reaction Scheme:

Figure 4: Hydrolysis of 2-acetamido-4-nitro-5-methoxybenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Representative) |

| 2-acetamido-4-nitro-5-methoxybenzoic acid | 254.20 | Crude product from Step 3 |

| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | 100 mL |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | To pH 3-4 |

Procedure (Adapted from a similar reaction):

-

Suspend the crude 2-acetamido-4-nitro-5-methoxybenzoic acid in 10% aqueous sodium hydroxide solution in a round-bottom flask.

-

Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved.

-

Cool the resulting solution in an ice bath.

-

Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold deionized water and dry it.

-

The product can be further purified by recrystallization if necessary.

Summary of Synthetic Workflow

The entire synthetic pathway is summarized in the following workflow diagram.

Figure 5: Overall synthetic workflow.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The provided experimental protocols, adapted from established procedures for similar transformations, offer a solid foundation for researchers in the field. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high yields and purity of the desired product. This guide serves as a valuable resource for the synthesis of this important chemical intermediate for applications in drug discovery and development.

References

Discovery and history of aminonitrobenzoic acid derivatives

An In-depth Technical Guide to the Discovery and History of Aminonitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonitrobenzoic acids are a class of aromatic organic compounds that feature amino, nitro, and carboxylic acid functional groups attached to a benzene ring. These molecules are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature, which allows for a wide range of structural modifications. The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups on the aromatic ring results in unique physicochemical properties and biological activities.

Para-aminobenzoic acid (PABA), a related compound, is a well-known building block in the pharmaceutical industry, serving as a scaffold for drugs with diverse therapeutic effects, including local anesthetics (procaine, benzocaine), sulfonamide antibiotics, and anti-inflammatory agents.[1][2][3][4] The introduction of a nitro group to the aminobenzoic acid structure further enhances its utility as a synthetic intermediate and can impart specific biological properties. Aminonitrobenzoic acid derivatives are key precursors in the synthesis of various heterocyclic compounds and have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[2][5][6]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of aminonitrobenzoic acid derivatives, with a focus on their role in drug development.

Synthetic Methodologies

The synthesis of aminonitrobenzoic acid derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes

-

Nitration of Aminobenzoic Acid Precursors: A common approach involves the direct nitration of an aminobenzoic acid derivative. To prevent oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is typically first protected, often by acetylation. The resulting acetamido group directs the incoming nitro group, primarily to the ortho position. The final step involves the hydrolysis of the protecting group to yield the aminonitrobenzoic acid.[5]

-

Amination of Halonitrobenzoic Acids: This method utilizes nucleophilic aromatic substitution, where a halogen atom on a nitrobenzoic acid ring is displaced by an amine. For example, 2-amino-6-nitrobenzoic acid can be synthesized from 2-chloro-6-nitrobenzoic acid by reaction with ammonia, often in the presence of a copper catalyst to facilitate the reaction under less severe conditions.[7]

-

Reduction of Dinitrobenzoic Acids: Selective reduction of one nitro group on a dinitrobenzoic acid molecule can yield an aminonitrobenzoic acid. This requires careful selection of reducing agents and reaction conditions to avoid the reduction of both nitro groups.

-

Hofmann Degradation: This method has been used to synthesize 2-amino-6-nitrobenzoic acid from 3-nitrophthalimide. The reaction involves treatment with sodium hypochlorite (clorox) and sodium hydroxide, resulting in a high yield of the desired product.[7]

-

Catalytic Hydrogenation: 4-aminobenzoic acid can be prepared from 4-nitrobenzoic acid via catalytic hydrogenation. This method involves reducing the nitro group to an amino group using a catalyst such as Palladium on carbon (Pd/C). This process is known for its high yield (over 96%) and high purity of the final product.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-nitrobenzoic Acid via Nitration of a Protected Precursor [5]

-

Protection (Acetylation): 4-aminobenzoic acid (PABA) is reacted with acetic anhydride to form 4-acetamidobenzoic acid. This step protects the amino group from oxidation during nitration.

-

Nitration: The 4-acetamidobenzoic acid is then nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The acetamido group directs the nitro group to the ortho position (position 2).

-

Deprotection (Hydrolysis): The resulting 4-acetamido-2-nitrobenzoic acid is hydrolyzed by heating in an acidic or basic solution to remove the acetyl group, yielding 4-amino-2-nitrobenzoic acid.

Protocol 2: Synthesis of Schiff Bases from p-Aminobenzoic Acid (PABA)

-

Reaction Setup: p-Aminobenzoic acid (0.01 mol) and a substituted benzaldehyde (0.01 mol) are refluxed in ethanol for 3-4 hours.

-

Isolation: The reaction mixture is poured onto crushed ice.

-

Purification: The precipitated crude product (the Schiff base) is filtered, dried, and recrystallized from ethanol.

Protocol 3: Synthesis of Ester Derivatives of PABA

-

Esterification: A previously synthesized Schiff base of PABA (0.08 mol) is refluxed with ethanol (0.74 mol) in the presence of sulfuric acid for 3-4 hours.

-

Work-up: The reaction mixture is added to 200 ml of ice-cold water and neutralized with a sodium bicarbonate solution.

-

Extraction: The ester is extracted with ether (50 ml).

-

Isolation: The ether layer is separated and evaporated to yield the final ester derivative.

Synthetic Workflow Visualization

Caption: General synthetic routes to aminonitrobenzoic acid derivatives.

Biological Activities and Applications

Derivatives of aminonitrobenzoic acid have been explored for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets.

Antimicrobial Activity

Schiff bases and ester derivatives of p-aminobenzoic acid have demonstrated significant in vitro antimicrobial potential.[9]

-

Antibacterial Activity: Certain Schiff bases of PABA have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. For instance, N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was identified as a promising antibacterial agent, with activity comparable to the standard drug norfloxacin. The simple modification of non-toxic PABA can lead to compounds that inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) starting from 15.62 µM.[1][9] The proposed mechanism for some derivatives involves interference with the synthesis of the peptidoglycan layer by acting on the dihydrofolate reductase enzyme.[10]

-

Antifungal Activity: PABA derivatives have also exhibited broad-spectrum antifungal properties, with MIC values as low as 7.81 µM.[1][9]

Table 1: Antimicrobial Activity of Selected PABA Derivatives

| Compound ID | Target Organism | Activity (pMIC µM/ml) | Reference |

| 11 | B. subtilis | 2.11 | |

| 14 | E. coli | 1.78 | |

| 2 | S. aureus | 1.82 | |

| 5 | A. niger & C. albicans | Most potent in series | |

| Norfloxacin (Std.) | B. subtilis | 2.61 |

Anticancer Activity

The aminonitrobenzoic acid scaffold is being investigated for its anticancer potential. The mechanisms of action are thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in tumor cells.[5] Additionally, some Schiff base derivatives of PABA have shown notable cytotoxicity against cancer cell lines like HepG2, with IC50 values of 15.0 µM or lower.[1][9]

Anti-inflammatory and Analgesic Activity

Derivatives of 2-aminobenzoic acid (anthranilic acid) have been synthesized and screened for anti-inflammatory and analgesic properties.[6] Certain thiazolidinone derivatives showed more potent activity than standard drugs like aspirin and phenylbutazone in animal models.[6]

Enzyme Inhibition

Derivatives of aminobenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[11]

Experimental Workflow for Inhibitor Screening

The following workflow outlines a typical process for screening and characterizing aminonitrobenzoic acid derivatives as enzyme inhibitors.

References

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-2-nitrobenzoic Acid|Research Chemical [benchchem.com]

- 6. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Theoretical Exploration of 2-Amino-4-nitro-5-methoxybenzoic Acid: A Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive theoretical investigation into the properties of 2-Amino-4-nitro-5-methoxybenzoic acid, a molecule with potential significance in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of this compound's predicted characteristics and outlining potential avenues for its synthesis and analysis.

Due to a lack of extensive experimental data in publicly available literature, this guide leverages computational predictions and information from structurally analogous compounds to provide a robust theoretical framework.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily derived from computational predictions. The following tables summarize these predicted properties.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₈N₂O₅[1][2] |

| Molecular Weight | 212.16 g/mol [1][2] |

| CAS Number | 196194-99-7[1][2] |

| Boiling Point | 470.8 °C at 760 mmHg |

| Density | 1.514 g/cm³ |

| Refractive Index | 1.642 |

| Vapor Pressure | 1.14E-09 mmHg at 25°C |

| Flash Point | 238.5 °C |

| Melting Point | N/A |

| Solubility | N/A |

Note: The melting point and solubility are not available (N/A) as no experimental data has been published.

Proposed Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not documented, a plausible route can be proposed based on standard organic chemistry reactions and procedures for similar molecules. A potential synthetic pathway could involve the nitration of a suitable precursor, such as 2-amino-5-methoxybenzoic acid.

Proposed Synthesis Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the nitration of 2-amino-5-methoxybenzoic acid. This procedure has not been experimentally validated and should be adapted and performed with caution by qualified personnel.

-

Dissolution: Dissolve the starting material, 2-amino-5-methoxybenzoic acid, in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the mixture is carefully poured over crushed ice to precipitate the crude product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then purified, for example, by recrystallization from a suitable solvent system.

Theoretical and Computational Investigation Workflow

A thorough theoretical investigation is crucial for understanding the properties of a novel compound. The following workflow outlines a standard computational approach.

Caption: A typical computational chemistry workflow.

This workflow would involve:

-

Geometry Optimization: Using Density Functional Theory (DFT) to find the most stable 3D structure of the molecule.

-

Vibrational Frequency Analysis: To predict the infrared and Raman spectra, which can be compared with experimental data for structural confirmation.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic properties, reactivity, and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule, predicting its reactive sites.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the pharmacokinetic and toxicological properties of the compound, which is crucial in drug discovery.

-

Molecular Docking Studies: To predict the binding affinity and interaction of the molecule with biological targets, such as enzymes or receptors.

Potential Applications in Drug Discovery

Substituted benzoic acid derivatives are important scaffolds in medicinal chemistry. The presence of amino, nitro, and methoxy groups on the aromatic ring of this compound offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of a library of compounds for biological screening.

The following diagram illustrates a logical workflow for the potential utilization of this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing the target compound.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

This technical guide provides a theoretical foundation for the investigation of this compound. Further experimental validation is necessary to confirm the predicted properties and explore the full potential of this compound.

References

2-Amino-4-nitro-5-methoxybenzoic acid potential applications in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of 2-Amino-4-nitro-5-methoxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of this compound as a valuable scaffold in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to key intermediates in the synthesis of targeted therapies provides a strong basis for its potential applications. This document outlines its predicted physicochemical properties, proposes synthetic pathways for its utilization, and discusses its potential role in the development of novel therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively available in public databases. The following table presents known and predicted data for the compound.

| Property | Value | Source |

| CAS Number | 196194-99-7 | [1][2] |

| Molecular Formula | C₈H₈N₂O₅ | [1][2] |

| Molecular Weight | 212.16 g/mol | [1][2] |

| Boiling Point | 470.8 °C at 760 mmHg | [1] |

| Density | 1.514 g/cm³ | [1] |

| Flash Point | 238.5 °C | [1] |

| Appearance | Predicted: Yellow to orange solid | Inferred from analogous compounds |

Synthetic Utility and Potential Applications

This compound is a highly functionalized aromatic compound that can serve as a key starting material in multi-step organic synthesis. The presence of an amino, a methoxy, a nitro, and a carboxylic acid group offers multiple reaction sites for chemical modifications. This functional group arrangement makes it an attractive scaffold for constructing diverse molecular architectures, particularly heterocyclic systems of medicinal importance.

A primary potential application of this compound is in the synthesis of quinazoline-based kinase inhibitors. The closely related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][5] Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4] By analogy, this compound could be a key building block for similar quinazolinone-based inhibitors.

The proposed synthetic utility involves a multi-step process where the nitro group is reduced, and the resulting diamine is cyclized to form the quinazolinone core.

Logical Workflow for Drug Discovery

The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program, leading to the synthesis of a potential quinazolinone-based kinase inhibitor.

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Experimental Protocols

The following are proposed experimental protocols for key transformations of this compound, adapted from methodologies for analogous compounds.

Step 1: Reduction of the Nitro Group

A crucial step is the selective reduction of the nitro group to an amine, yielding a diamino benzoic acid derivative. This transformation is critical for the subsequent cyclization to form a quinazolinone ring system. A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.[3]

| Parameter | Description |

| Starting Material | This compound |

| Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol |

| Procedure | 1. Suspend this compound (1.0 eq) in ethanol in a round-bottom flask. 2. Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. 3. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). 4. After completion, cool the reaction mixture to room temperature. 5. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9). 6. Extract the aqueous layer with ethyl acetate. 7. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-Diamino-5-methoxybenzoic acid. |

| Purification | The crude product can be purified by recrystallization or column chromatography. |

Step 2: Synthesis of the Quinazolinone Core

This step involves the cyclization of the resulting diamino benzoic acid with a one-carbon source, such as formamide, to construct the quinazolinone core.[4]

| Parameter | Description |

| Starting Material | 2,4-Diamino-5-methoxybenzoic acid |

| Reagents | Formamide, Ammonium formate (optional, as a catalyst) |

| Procedure | 1. In a round-bottom flask, heat a mixture of 2,4-Diamino-5-methoxybenzoic acid (1.0 eq) and formamide (excess) to reflux (approximately 180-200 °C). 2. Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC. 3. After the reaction is complete, cool the mixture to room temperature. 4. Add water to the reaction mixture to precipitate the product. 5. Collect the solid by filtration, wash with water, and dry under vacuum to obtain 7-Amino-6-methoxyquinazolin-4(3H)-one. |

| Purification | The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol. |

Potential Pharmacological Target: EGFR Signaling Pathway

Given that derivatives of the analogous benzonitrile are potent EGFR inhibitors, it is plausible that compounds synthesized from this compound would also target the EGFR signaling pathway. This pathway is crucial in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a key target for the development of cancer therapeutics.

Caption: A simplified diagram of the EGFR signaling pathway and the site of action for a potential quinazolinone-based inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the synthesis of medicinally relevant compounds. Its structural features suggest a significant potential as a precursor for quinazolinone-based kinase inhibitors, analogous to the established role of similar benzonitrile derivatives in the synthesis of drugs like Gefitinib. The proposed synthetic routes and workflows in this guide provide a foundational framework for researchers to explore the derivatization of this compound and to evaluate its potential in developing novel targeted therapies. Further investigation into the synthesis and biological activity of its derivatives is warranted to fully elucidate its value in medicinal chemistry.

References

Methodological & Application

Application Note: HPLC Purity Analysis of 2-Amino-4-nitro-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Amino-4-nitro-5-methoxybenzoic acid. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability in quantifying the main compound and detecting any potential impurities. This protocol is intended for use in quality control, stability studies, and general research applications within the pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method to assess its purity is therefore essential. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for this purpose.[1] This document provides a comprehensive protocol for an isocratic RP-HPLC method coupled with UV detection for the purity determination of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[2]

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Solvents: HPLC grade acetonitrile and water.[2]

-

Reference Standard: this compound reference standard of known purity.

-

Sample: this compound test sample.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters may be optimized based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min[1][3] |

| Column Temperature | 30 °C[1][3] |

| Detection Wavelength | 254 nm[1][3][4] |

| Injection Volume | 10 µL[1][3] |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Mobile Phase: To prepare the 0.1% phosphoric acid in water, add 1 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly. The mobile phase is then prepared by mixing this solution with acetonitrile in the specified ratio. Degas the mobile phase before use.

-

Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.[2]

-

Standard Solution Preparation (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]

-

Sample Solution Preparation (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. If necessary, sonicate to dissolve and filter through a 0.45 µm syringe filter before injection.[2][3]

Experimental Workflow

Caption: Workflow for the HPLC purity analysis of this compound.

System Suitability

To ensure the chromatographic system is suitable for the intended analysis, system suitability tests should be performed before sample analysis.[2] A standard solution is injected multiple times, and the parameters in the following table are evaluated.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |

Data Presentation

The purity of the this compound sample is determined by the area percent method.[2] The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

Example Purity Analysis Data

The following table presents hypothetical purity data for three different batches of synthesized this compound.

| Batch ID | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |

| Batch A | 5.8 | 99.5 | 0.5 |

| Batch B | 5.9 | 98.9 | 1.1 |

| Batch C | 5.8 | 99.8 | 0.2 |

Potential Impurities

Potential impurities could include unreacted starting materials, by-products from the synthesis, or degradation products. The developed HPLC method should be able to separate the main peak from these potential impurities.

Signaling Pathway and Logical Relationships

The logical relationship for ensuring a valid purity analysis using this HPLC method is outlined below.

Caption: Logical workflow for valid HPLC purity determination.

Conclusion

The described RP-HPLC method is suitable for the routine quality control and purity determination of this compound. The method is straightforward, rapid, and provides accurate and reproducible results. The clear separation of the main peak from potential impurities allows for a reliable assessment of purity. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Note: ¹H and ¹³C NMR Characterization of 2-Amino-4-nitro-5-methoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 2-Amino-4-nitro-5-methoxybenzoic acid.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This application note outlines the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides predicted chemical shifts and coupling constants based on the analysis of structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are derived from data for analogous compounds such as 2-amino-4-nitrobenzoic acid, 2-methoxy-4-nitrobenzoic acid, and other substituted nitroaromatics.[1][2] The numbering of the atoms for NMR assignment is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~ 8.2 - 8.5 | Singlet | 1H | - |

| H-6 | ~ 6.5 - 6.8 | Singlet | 1H | - |

| -NH₂ | ~ 5.5 - 6.5 | Broad Singlet | 2H | - |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet | 3H | - |

| -COOH | ~ 12.0 - 13.0 | Broad Singlet | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 165 - 170 |

| C-2 (C-NH₂) | ~ 148 - 152 |

| C-3 (C-H) | ~ 125 - 130 |

| C-4 (C-NO₂) | ~ 140 - 145 |

| C-5 (C-OCH₃) | ~ 155 - 160 |

| C-6 (C-H) | ~ 100 - 105 |

| -OCH₃ | ~ 55 - 60 |

Experimental Protocol

This section details the methodology for preparing the sample and acquiring the NMR data.

Materials and Equipment

-

This compound (purified)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -2 to 13 ppm

-

Pulse Sequence: Standard single-pulse (zg30)

-

Number of Scans: 16-64 scans (adjust for optimal signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0 to 200 ppm

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024 or more scans (to achieve adequate signal-to-noise)

-

Relaxation Delay: 2-5 seconds

Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-